2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide
Description
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide (CAS: sc-342370, 1) is a thiazole-based acetamide derivative characterized by a 5-(4-methoxybenzyl) substituent on the thiazole ring and a 2-chloroacetamide group. Its molecular formula is C₁₄H₁₄ClN₂O₂S, with a molecular weight of 294.79 g/mol . The compound is synthesized via nucleophilic substitution reactions, typically involving chloroacetyl chloride and 2-amino-5-(4-methoxybenzyl)-1,3-thiazole intermediates . Its structural features, including the electron-donating methoxy group, make it a candidate for biological activity studies, particularly in anticancer research .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-18-10-4-2-9(3-5-10)6-11-8-15-13(19-11)16-12(17)7-14/h2-5,8H,6-7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXCVLIVZJTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186917 | |
| Record name | 2-Chloro-N-[5-[(4-methoxyphenyl)methyl]-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304895-22-5 | |
| Record name | 2-Chloro-N-[5-[(4-methoxyphenyl)methyl]-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304895-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[5-[(4-methoxyphenyl)methyl]-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with 5-(4-methoxybenzyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the thiazole ring attacks the chloroacetamide, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity and Subsequent Functionalization
The chlorine atom in the acetamide side chain is highly reactive, enabling diverse derivatization:
Nucleophilic Substitution with Azoles
Reaction with nitrogen-containing heterocycles under basic conditions yields bioactive analogs :
| Azole Reagent | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| 1H-1,2,4-triazole-3-thiol | DMF, NaOH, reflux | 2-((1H-1,2,4-triazol-3-yl)thio)acetamide | 78–85 |
| Imidazole | DMF, K₂CO₃, 80°C | 2-(imidazol-1-yl)acetamide | 72 |
| Tetrazole | DMF, NaOH, 100°C | 2-(tetrazol-5-yl)acetamide | 68 |
Mechanistic Insight :
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The reaction proceeds via SN₂ displacement of chloride by the azole’s nucleophilic nitrogen.
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Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Condensation with Hydrazines
Reaction with hydrazine derivatives forms hydrazide-linked analogs, as demonstrated in antitubercular agent synthesis :
Example :
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Condensation with isonicotinohydrazide in ethanol/piperidine yields Schiff base derivatives.
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Products show enhanced binding to mycobacterial enzyme targets (MIC: 0.08–0.32 μM) .
Stability and Handling
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Hydrolysis Sensitivity : The chloroacetamide group hydrolyzes slowly in aqueous alkaline media to form glycolic acid derivatives.
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Storage : Stable under anhydrous conditions at −20°C for >6 months.
Scientific Research Applications
2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs of 1 , differing in substituents on the thiazole ring and benzyl group:
Key Observations :
Biological Activity
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's molecular formula is with a molecular weight of approximately 296.77 g/mol .
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study focused on various thiazole compounds demonstrated their ability to induce apoptosis in cancer cells. The mechanisms involved include:
- Inhibition of DNA synthesis : The compound has been shown to affect the proliferation of cancer cell lines such as A549 (lung cancer) and C6 (glioma) through MTT assays and DNA synthesis analysis .
- Caspase activation : The activation of caspase-3 was noted, indicating that these compounds may trigger apoptotic pathways essential for anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. Thiazole derivatives are known for their broad-spectrum activity against various microbial strains. The biological activity can be summarized as follows:
- Antibacterial Activity : Preliminary studies suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar studies have reported antifungal properties against strains like Candida albicans, with MIC values suggesting potential therapeutic applications in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Variations in substituents on the thiazole ring can significantly influence the biological activity:
| Compound Variation | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 5-Chloro substitution | Enhanced apoptosis in A549 cells | Moderate antibacterial activity |
| 4-Methoxybenzyl group | Improved solubility and bioavailability | Effective against C. albicans |
Case Study 1: Anticancer Evaluation
In a systematic evaluation of thiazole derivatives, compound 6f (closely related to the target compound) exhibited significant cytotoxicity against A549 and C6 cell lines, with IC50 values indicating potent activity. The study employed various assays including acridine orange/ethidium bromide staining to confirm apoptosis induction .
Case Study 2: Antimicrobial Testing
A recent study assessed the antimicrobial properties of several thiazole derivatives, including this compound. Results indicated effective inhibition zones against S. aureus and E. coli, with MIC values ranging from 5 to 20 µM depending on the strain tested .
Q & A
Synthesis and Optimization
Basic Question: What is the standard synthetic route for 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide? Methodological Answer: The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 2-amino-5-(4-methoxybenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base and dioxane as a solvent at 20–25°C. After completion, the product is precipitated by water addition, filtered, and recrystallized from ethanol-DMF (1:1) . TLC or HPLC is used to monitor reaction progress.
Advanced Question: How do solvent and base selection impact yield and purity during synthesis? Methodological Answer:
- Solvent: Polar aprotic solvents (e.g., dioxane, pyridine) enhance nucleophilicity of the amine group. Pyridine may also act as a base, but dioxane minimizes side reactions like hydrolysis of chloroacetyl chloride .
- Base: TEA is preferred over inorganic bases (e.g., K₂CO₃) due to better solubility in organic solvents, reducing by-product formation. Excess base can lead to decomposition of the thiazole ring .
- Optimization: Reflux conditions (e.g., 4–6 hours in triethylamine) improve reaction kinetics but require careful temperature control to avoid thermal degradation .
Structural Characterization
Basic Question: Which analytical techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR : NMR confirms the presence of the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃) and thiazole protons (δ 7.2–7.5 ppm). NMR identifies the acetamide carbonyl (~168 ppm) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (650–750 cm⁻¹) validate functional groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 337.08) and fragmentation patterns matching the thiazole-acetamide backbone .
Advanced Question: How do crystallographic studies resolve ambiguities in hydrogen bonding and molecular packing? Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability. For example:
- Classical H-bonds : N–H⋯N between thiazole rings form centrosymmetric dimers (bond length ~2.0 Å) .
- Non-classical interactions : C–H⋯O/F contacts (e.g., C4–H4⋯F2) stabilize crystal packing, influencing solubility and melting points . Refinement using riding models (C–H = 0.93 Å) ensures accurate atomic positions .
Biological Activity and Mechanism
Basic Question: What biological activities are associated with this compound? Methodological Answer: Thiazole-acetamide derivatives exhibit:
- Anticancer activity : Inhibition of PFOR (pyruvate:ferredoxin oxidoreductase), a key enzyme in anaerobic metabolism, via amide anion conjugation to the thiazole ring .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis through chloroacetamide-mediated alkylation .
Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency? Methodological Answer:
- Substitution at 4-methoxybenzyl : Electron-donating groups (e.g., –OCH₃) increase lipophilicity, enhancing membrane permeability. Replacements with –CF₃ or halogens improve target binding .
- Thiazole ring modifications : Introducing methyl groups at position 4 (e.g., 4-methyl-thiazole) sterically shields the amide bond, reducing metabolic degradation .
- Chlorine replacement : Substituting Cl with –SCN or –NH₂ alters electrophilicity, mitigating off-target toxicity .
Computational and Mechanistic Studies
Basic Question: Which computational tools predict the reactivity of this compound? Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models electrophilic attack sites (e.g., chloroacetamide’s Cl atom) using Fukui indices .
- Molecular Docking (AutoDock Vina) : Simulates binding to PFOR (PDB: 1PFK) to identify key residues (e.g., Arg⁴⁵⁶) interacting with the thiazole ring .
Advanced Question: How do solvent effects and transition states influence reaction pathways in silico? Methodological Answer:
- Solvent Models : COSMO-RS predicts solvation energies in ethanol-DMF mixtures, correlating with recrystallization efficiency .
- Transition State Analysis : IRC (intrinsic reaction coordinate) calculations in Gaussian map the energy profile for acyl chloride formation, identifying rate-limiting steps .
Data Contradictions and Reproducibility
Basic Question: How should researchers address discrepancies in reported synthetic yields (e.g., 50–75%)? Methodological Answer:
- Control experiments : Replicate reactions under inert (N₂) vs. ambient conditions to assess oxidative by-products.
- Purification methods : Compare column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol vs. DMF) to identify purity/yield trade-offs .
Advanced Question: What mechanistic insights explain conflicting bioactivity data across cell lines? Methodological Answer:
- Cellular uptake assays : LC-MS quantifies intracellular concentrations, revealing variability due to efflux pumps (e.g., P-gp overexpression in resistant lines) .
- Metabolomics : HRMAS-NMR tracks metabolite changes (e.g., lactate levels) to confirm PFOR inhibition vs. off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
